molecular formula C27H33ClO12 B13863620 (2S,3S,4S,5R,6R)-6-[(2S,3S,4R,5R,6R)-2-[4-chloro-3-[[4-(1,1,2,2,2-pentadeuterioethoxy)phenyl]methyl]phenyl]-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid

(2S,3S,4S,5R,6R)-6-[(2S,3S,4R,5R,6R)-2-[4-chloro-3-[[4-(1,1,2,2,2-pentadeuterioethoxy)phenyl]methyl]phenyl]-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid

Cat. No.: B13863620
M. Wt: 590.0 g/mol
InChI Key: ZYZULHSUKTZGTR-JZICJDCKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dapagliflozin 3-O-β-D-Glucuronide-d5: is a metabolite of dapagliflozin, a sodium-glucose cotransporter 2 (SGLT2) inhibitor used primarily in the treatment of type 2 diabetes mellitus. This compound is formed through the glucuronidation of dapagliflozin, which is a process that involves the addition of glucuronic acid to the parent drug, enhancing its solubility and facilitating its excretion from the body .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of dapagliflozin 3-O-β-D-Glucuronide-d5 involves the glucuronidation of dapagliflozin. This process typically requires the presence of uridine diphosphate glucuronic acid (UDPGA) and the enzyme UDP-glucuronosyltransferase (UGT). The reaction is carried out under controlled conditions, including specific pH and temperature settings, to ensure optimal enzyme activity and product yield .

Industrial Production Methods: Industrial production of dapagliflozin 3-O-β-D-Glucuronide-d5 follows similar principles but on a larger scale. The process involves the use of bioreactors to maintain the required conditions for the glucuronidation reaction. The product is then purified using techniques such as chromatography to achieve the desired purity and concentration .

Chemical Reactions Analysis

Types of Reactions: Dapagliflozin 3-O-β-D-Glucuronide-d5 primarily undergoes glucuronidation, a phase II metabolic reaction. This compound can also participate in hydrolysis reactions under certain conditions, leading to the release of the parent drug, dapagliflozin .

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: Dapagliflozin 3-O-β-D-Glucuronide-d5 is used as a reference standard in analytical chemistry to study the metabolism and pharmacokinetics of dapagliflozin. It helps in understanding the metabolic pathways and the role of glucuronidation in drug clearance .

Biology: In biological research, this compound is used to investigate the activity of UGT enzymes and their role in drug metabolism. It also serves as a tool to study the interactions between dapagliflozin and other metabolic pathways .

Medicine: Dapagliflozin 3-O-β-D-Glucuronide-d5 is crucial in clinical studies to monitor the pharmacokinetics of dapagliflozin in patients. It helps in understanding the drug’s efficacy, safety, and potential side effects .

Industry: In the pharmaceutical industry, this compound is used in the development and quality control of dapagliflozin formulations. It ensures that the drug meets the required standards for safety and efficacy .

Comparison with Similar Compounds

Uniqueness: Dapagliflozin 3-O-β-D-Glucuronide-d5 is unique due to its specific glucuronidation pattern and its role in the metabolism of dapagliflozin. It provides insights into the drug’s pharmacokinetics and helps in optimizing its therapeutic use .

Properties

Molecular Formula

C27H33ClO12

Molecular Weight

590.0 g/mol

IUPAC Name

(2S,3S,4S,5R,6R)-6-[(2S,3S,4R,5R,6R)-2-[4-chloro-3-[[4-(1,1,2,2,2-pentadeuterioethoxy)phenyl]methyl]phenyl]-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C27H33ClO12/c1-2-37-15-6-3-12(4-7-15)9-14-10-13(5-8-16(14)28)23-22(34)24(18(30)17(11-29)38-23)39-27-21(33)19(31)20(32)25(40-27)26(35)36/h3-8,10,17-25,27,29-34H,2,9,11H2,1H3,(H,35,36)/t17-,18-,19+,20+,21-,22+,23+,24+,25+,27-/m1/s1/i1D3,2D2

InChI Key

ZYZULHSUKTZGTR-JZICJDCKSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])OC1=CC=C(C=C1)CC2=C(C=CC(=C2)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)O)Cl

Canonical SMILES

CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)C3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)C(=O)O)O)O)O)O)Cl

Origin of Product

United States

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